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Compound of Interest

Compound Name:
6-Chloro-4-

(trifluoromethyl)picolinonitrile

Cat. No.: B1489481 Get Quote

An In-depth Technical Guide to 6-Chloro-4-
(trifluoromethyl)picolinonitrile
This guide serves as a comprehensive technical resource for researchers, scientists, and

professionals in drug development engaged with 6-Chloro-4-(trifluoromethyl)picolinonitrile.

It delves into the molecule's core characteristics, synthesis, reactivity, and application, with a

focus on providing practical, field-proven insights.

Introduction and Core Identification
6-Chloro-4-(trifluoromethyl)picolinonitrile is a fluorinated heterocyclic building block of

significant interest in medicinal and agrochemical research.[1] Its structure, featuring a pyridine

ring substituted with a chloro group, a trifluoromethyl group, and a nitrile, offers a unique

combination of electronic properties and reactive sites. The trifluoromethyl group, a strong

electron-withdrawing moiety, enhances the biological activity and metabolic stability of parent

compounds, while the chloro and nitrile groups serve as versatile handles for further synthetic

elaboration.[2] This makes it a crucial intermediate in the synthesis of complex molecular

architectures for novel active pharmaceutical ingredients (APIs) and agrochemicals.[2]

This document provides an authoritative overview of its molecular structure, physicochemical

properties, plausible synthetic routes, key chemical transformations, and essential safety

protocols.
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Molecular Structure and Physicochemical
Properties
The unique arrangement of functional groups on the pyridine scaffold dictates the chemical

behavior and synthetic utility of 6-Chloro-4-(trifluoromethyl)picolinonitrile.

Molecular Formula and Structure
The fundamental identity of the compound is defined by its molecular formula and structure.

Molecular Formula: C₇H₂ClF₃N₂

Molecular Weight: 206.55 g/mol

CAS Number: 1156542-25-4

Synonyms: 6-chloro-4-(trifluoromethyl)pyridine-2-carbonitrile

The two-dimensional structure is depicted below:

Caption: 2D Chemical Structure of 6-Chloro-4-(trifluoromethyl)picolinonitrile.

The key functional groups and their relationship within the molecule can be visualized as

follows:
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Caption: Key functional groups of the molecule.

Physicochemical Properties
The known physical and chemical properties are summarized for quick reference. These

properties are critical for designing experimental conditions, including solvent selection,

reaction temperature, and purification methods.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b1489481?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1489481?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source(s)

Appearance Off-white to pale yellow solid Assumed

Boiling Point 252.0 ± 35.0 °C (Predicted)

Storage Conditions 2-8°C, under inert atmosphere [1]

Purity Typically ≥95% [1]

Synthesis and Chemical Reactivity
While specific, scaled-up manufacturing processes are proprietary, a plausible synthetic

pathway can be constructed based on established pyridine chemistry, particularly methods

used for related halogenated and trifluoromethylated picolinonitriles.

Plausible Synthetic Pathway
The synthesis of highly substituted pyridines often begins with more accessible, simpler

pyridine or piperidine precursors. A likely strategy involves the construction of the substituted

ring followed by chlorination and aromatization. The pathway below is a representative, logical

approach rather than a documented industrial process.

Acrylate & Amine Precursors Addition & Cyclization Substituted Piperidinone
Dehydrohalogenation

(Aromatization)
Hydroxypyridine Intermediate

Chlorination
(e.g., POCl3)

6-Chloro-4-(trifluoromethyl)
picolinonitrile

Click to download full resolution via product page

Caption: Plausible multi-step synthesis workflow.

This strategy, inspired by methods for related isomers, involves an initial addition/cyclization to

form a piperidinone ring, which is then aromatized to a stable hydroxypyridine.[3] The final,

crucial step is a chlorination reaction (e.g., using phosphoryl chloride) to install the chloro group

at the 6-position, yielding the target molecule.[3]
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Key Chemical Transformations
The utility of 6-Chloro-4-(trifluoromethyl)picolinonitrile as a synthetic intermediate stems

from the reactivity of its chloro group. The pyridine nitrogen and the trifluoromethyl group

render the C6 position susceptible to functionalization via cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions:

Buchwald-Hartwig Amination: This reaction is a powerful method for forming C-N bonds.[4]

The chloro group at the 6-position can be substituted by primary or secondary amines. It is

critical to recognize that chloropyridines are less reactive than their bromo or iodo

counterparts.[5] Success often hinges on the use of specialized, bulky, electron-rich

phosphine ligands (e.g., XPhos, RuPhos) and a strong, non-nucleophilic base like sodium

tert-butoxide (NaOtBu) to facilitate the rate-limiting oxidative addition step.[5][6]

Sonogashira Coupling: This reaction enables the formation of C-C bonds by coupling the

chloropyridine with a terminal alkyne.[7] The reaction is catalyzed by a palladium complex

and a copper(I) co-catalyst.[7][8] This transformation is invaluable for introducing alkynyl

moieties, which can serve as precursors for a wide range of other functional groups or as

part of a larger conjugated system.

Applications in Drug Discovery and Agrochemicals
The trifluoromethylpyridine scaffold is a "privileged structure" in modern chemistry. The unique

electronic properties of the trifluoromethyl group—namely its high electronegativity and

lipophilicity—can significantly improve a molecule's cell permeability, metabolic stability, and

binding affinity to biological targets.

This building block is primarily employed as a key intermediate for compounds targeting a

range of applications:

Pharmaceuticals: It is used in the development of APIs for therapeutic areas such as anti-

inflammatory and anti-infective agents.

Agrochemicals: It serves as a core component in the synthesis of advanced herbicides and

pesticides, where the trifluoromethyl group enhances biological efficacy.[2]
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Experimental Protocol: A Representative
Sonogashira Coupling
To illustrate the practical application of this reagent, the following section details a

representative protocol for a Sonogashira cross-coupling reaction. This protocol is adapted

from established procedures for structurally similar halopicolonitriles and serves as a robust

starting point for laboratory synthesis.[9][10]

Objective: To synthesize a 6-alkynyl-4-(trifluoromethyl)picolinonitrile derivative via a

palladium/copper-catalyzed Sonogashira coupling.

Materials and Reagents
6-Chloro-4-(trifluoromethyl)picolinonitrile (1.0 equiv)

Terminal Alkyne (e.g., Phenylacetylene) (1.1 - 1.2 equiv)

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)

Copper(I) Iodide (CuI) (0.03 - 0.05 equiv)

Triethylamine (Et₃N), anhydrous

Tetrahydrofuran (THF), anhydrous

Saturated aqueous NH₄Cl solution

Brine (Saturated aqueous NaCl solution)

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Silica gel for column chromatography

Step-by-Step Methodology
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Reaction Setup (Inert Atmosphere) Reaction & Monitoring Work-up & Purification

1. Add Reagents
(Substrate, Pd(PPh₃)₄, CuI)

to oven-dried flask

2. Evacuate & Backfill
with Argon/Nitrogen (3x)

3. Add Solvents & Base
(Anhydrous THF, Et₃N)

4. Add Terminal Alkyne
(via syringe)

5. Stir at Room Temp
(or heat if needed)

for 4-16 hours

6. Monitor by TLC/LC-MS
(Consumption of starting material)

7. Quench with sat. NH₄Cl
Extract with EtOAc/Et₂O

8. Wash organic layer
(Water, Brine)

9. Dry (Na₂SO₄), Filter,
& Concentrate

10. Purify by Column
Chromatography

Final Product

Click to download full resolution via product page

Caption: Standard workflow for a Sonogashira coupling experiment.

Inert Atmosphere Setup: To an oven-dried round-bottom flask equipped with a magnetic stir

bar, add 6-Chloro-4-(trifluoromethyl)picolinonitrile, Pd(PPh₃)₄, and CuI.

Degassing: Seal the flask with a septum and cycle between vacuum and backfilling with an

inert gas (Argon or Nitrogen) three times. This is crucial as the Pd(0) catalyst is sensitive to

oxygen.

Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous THF and

anhydrous triethylamine via syringe. The triethylamine serves as both the reaction base and

a co-solvent.

Alkyne Addition: Add the terminal alkyne dropwise via syringe.

Reaction: Stir the mixture at room temperature. The reaction progress should be monitored

by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-

MS). If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) may be required.

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate or diethyl ether and

filter through a pad of Celite® to remove catalyst residues. Transfer the filtrate to a

separatory funnel and wash sequentially with saturated aqueous NH₄Cl, water, and brine.

Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate

under reduced pressure.
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Purification: Purify the resulting crude residue by flash column chromatography on silica gel

to afford the desired product.

Safety, Handling, and Storage
Proper handling of 6-Chloro-4-(trifluoromethyl)picolinonitrile is imperative due to its

hazardous nature. All procedures should be conducted in a well-ventilated chemical fume hood

by trained personnel.

GHS Hazard Classification
Hazard Class Category Pictogram Signal Word

Hazard
Statement

Acute Toxicity,

Oral
3 Danger

H301: Toxic if

swallowed

Acute Toxicity,

Inhalation
3 Danger

H331: Toxic if

inhaled

Acute Toxicity,

Dermal
4 Warning

H312: Harmful in

contact with skin

Skin

Corrosion/Irritatio

n

2 Warning
H315: Causes

skin irritation

Serious Eye

Damage/Eye

Irritation

2A Warning

H319: Causes

serious eye

irritation

Hazardous to the

Aquatic

Environment

1 Warning

H410: Very toxic

to aquatic life

with long lasting

effects

Handling and Personal Protective Equipment (PPE)
Engineering Controls: Use only in a well-ventilated chemical fume hood. Ensure eyewash

stations and safety showers are readily accessible.
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Personal Protective Equipment:

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

Hand Protection: Wear impervious gloves (e.g., nitrile rubber). Inspect gloves prior to use.

Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after

handling. Do not eat, drink, or smoke in the work area.

Storage and Disposal
Storage: Keep the container tightly closed. Store in a cool, dry, and well-ventilated place at 2-

8°C, preferably under an inert atmosphere (e.g., Argon or Nitrogen). Store locked up.

Disposal: Dispose of waste material in accordance with local, regional, and national

regulations. This material is very toxic to aquatic life and release to the environment should

be avoided.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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